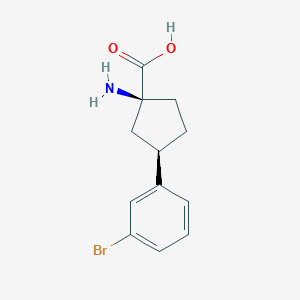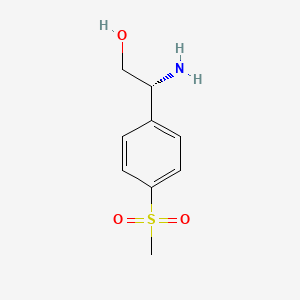
2-Butoxy-3-nitro-pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butoxy-3-nitro-pyridine is a chemical compound that belongs to the class of nitropyridines It is characterized by the presence of a butoxy group at the second position and a nitro group at the third position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butoxy-3-nitro-pyridine typically involves the nitration of 2-butoxypyridine. One common method is the reaction of 2-butoxypyridine with dinitrogen pentoxide (N₂O₅) in an organic solvent, followed by treatment with sulfur dioxide (SO₂) and hydrogen sulfite (HSO₃⁻) in water. This method yields 3-nitro-2-butoxypyridine with moderate efficiency .
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes, but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of safer nitrating agents and solvents can improve the overall efficiency and safety of the process.
Análisis De Reacciones Químicas
Types of Reactions
2-Butoxy-3-nitro-pyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include hydrogen gas (H₂) with palladium on carbon (Pd/C) and sodium borohydride (NaBH₄).
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 2-butoxy-3-aminopyridine.
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Butoxy-3-nitro-pyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Used in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Butoxy-3-nitro-pyridine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the butoxy group can influence the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of biological pathways and lead to various pharmacological effects.
Comparación Con Compuestos Similares
2-Butoxy-3-nitro-pyridine can be compared with other nitropyridines such as:
3-Nitropyridine: Lacks the butoxy group, leading to different chemical and biological properties.
2-Methoxy-3-nitropyridine: Contains a methoxy group instead of a butoxy group, resulting in different reactivity and applications.
2-Ethoxy-3-nitropyridine:
The uniqueness of this compound lies in the presence of the butoxy group, which can enhance its solubility in organic solvents and influence its interactions with biological targets.
Propiedades
Fórmula molecular |
C9H12N2O3 |
|---|---|
Peso molecular |
196.20 g/mol |
Nombre IUPAC |
2-butoxy-3-nitropyridine |
InChI |
InChI=1S/C9H12N2O3/c1-2-3-7-14-9-8(11(12)13)5-4-6-10-9/h4-6H,2-3,7H2,1H3 |
Clave InChI |
BFRQOIKUVZPNNK-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1=C(C=CC=N1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(1S,2S)-1-amino-2-hydroxypropyl]phenol](/img/structure/B13041698.png)
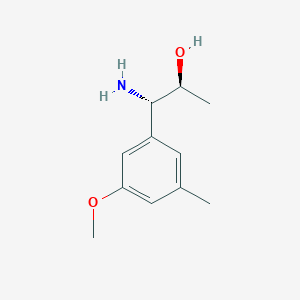

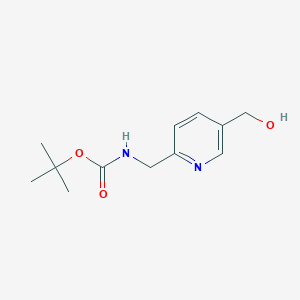
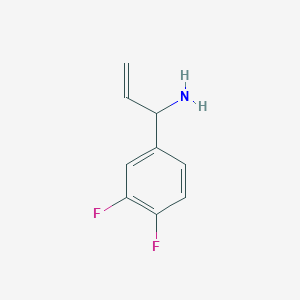

![Tert-butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13041730.png)


